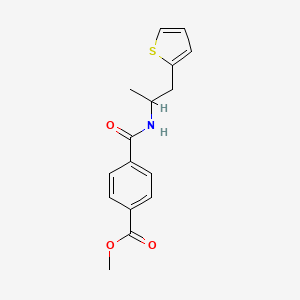
Methyl 4-((1-(thiophen-2-yl)propan-2-yl)carbamoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 4-((1-(thiophen-2-yl)propan-2-yl)carbamoyl)benzoate, also known as MTPBC, is a synthetic compound that has gained significant attention in the scientific community due to its potential biological applications. This molecule belongs to the class of carbamate esters and has a molecular weight of 331.4 g/mol.
Scientific Research Applications
Synthesis and Applications in Organic Chemistry
Methyl-2-formyl benzoate, a compound with a structure related to the target molecule, is recognized for its versatility as a bioactive precursor in organic synthesis. This compound exhibits a variety of pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. As a significant structure in the search for new bioactive molecules, it serves as an excellent precursor for the preparation of compounds with pharmaceutical applications. Its synthetic versatility makes it a valuable raw material in the development of medical products, showcasing its importance in synthetic fields and the pharmaceutical industry (S. Farooq & Z. Ngaini, 2019).
Importance in Medicinal Chemistry
Thiophene analogues, like the target molecule, have been synthesized and evaluated for their potential carcinogenicity, highlighting the importance of thiophene structures in understanding the bioactivity of aromatic organic compounds. These studies contribute to the field of medicinal chemistry by offering insights into the structural aspects that influence the biological activity of compounds. The evaluation of thiophene analogues of known carcinogens provides a basis for understanding their potential health impacts and guides the development of safer chemical entities (J. Ashby et al., 1978).
Role in Drug Design and Development
The review on bioactive furanyl- or thienyl-substituted nucleobases, nucleosides, and their analogues illustrates the critical role of thiophene and furan rings in drug design. These heterocycles are prominent in medicinal chemistry as structural units of bioactive molecules, demonstrating the impact of bioisosteric replacement of aryl substituents with heteroaryl ones on activities. This information is crucial for medicinal chemists focusing on the design and synthesis of new compounds for optimized antiviral, antitumor, antimycobacterial, or antiparkinsonian action (T. Ostrowski, 2022).
properties
IUPAC Name |
methyl 4-(1-thiophen-2-ylpropan-2-ylcarbamoyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c1-11(10-14-4-3-9-21-14)17-15(18)12-5-7-13(8-6-12)16(19)20-2/h3-9,11H,10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHINNITPGJWQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CS1)NC(=O)C2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

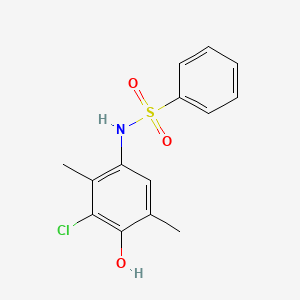

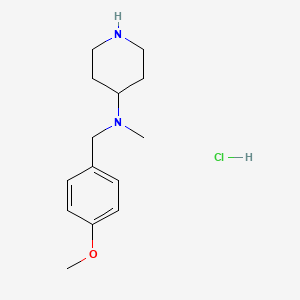
![N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2627995.png)

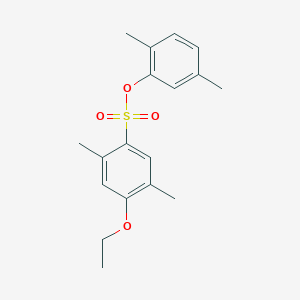
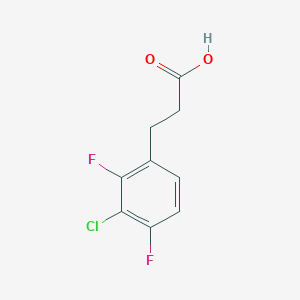
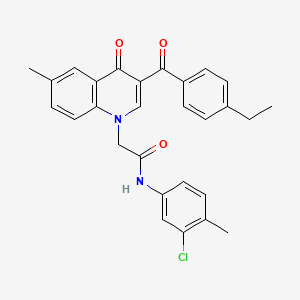
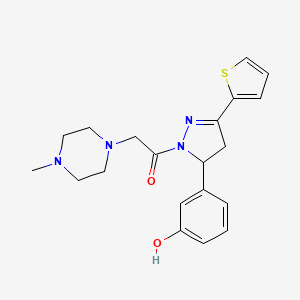
![1-[5-(benzyloxy)-2,4-dichlorophenyl]-2-(benzylsulfanyl)-1H-imidazole](/img/structure/B2628007.png)

![Thieno[2,3-b]pyridine-5-sulfonyl chloride](/img/structure/B2628010.png)
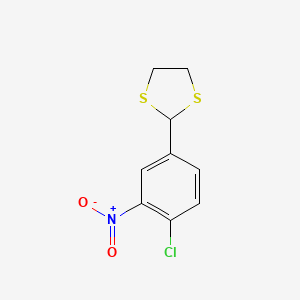
![N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide](/img/structure/B2628012.png)